molecular formula C19H22N2O3 B5627246 6-(methoxymethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyridine-2-carboxamide

6-(methoxymethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyridine-2-carboxamide

Cat. No. B5627246
M. Wt: 326.4 g/mol
InChI Key: OLAQNWVRGCEJBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up to the desired structure. For compounds related to the given chemical, various strategies such as the use of N-ylides for structural rearrangement, regioselective substitution reactions, and specific conditions for achieving high yields have been employed. For instance, efficient syntheses involving reactions of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and sodium methoxide have been described, highlighting the importance of controlling reaction conditions for regioselectivity and yield optimization (Hirokawa et al., 2000).

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule, which can significantly influence its chemical reactivity and physical properties. Techniques such as X-ray crystallography provide insights into the molecule's three-dimensional structure, enabling the prediction of its reactivity patterns. For compounds with similar structural features, studies have revealed the existence of energetically stable conformers, which can affect their interaction with biological targets (Hirokawa et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Pyridine derivatives, for example, have been synthesized for their potent binding affinity to biological receptors, showcasing the role of structural modifications in enhancing biological activity. The introduction of lipophilic groups and the manipulation of pyridine ring substituents can significantly alter a compound's affinity for specific receptors, demonstrating the compound's versatile chemical properties (Hirokawa et al., 2003).

properties

IUPAC Name

6-(methoxymethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-13-16-6-4-7-17(21-16)19(22)20-12-14-9-10-24-18-8-3-2-5-15(18)11-14/h2-8,14H,9-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAQNWVRGCEJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC=C1)C(=O)NCC2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methoxymethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyridine-2-carboxamide

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